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Compound of Interest

Compound Name: 5-Bromo-1-propyl-1H-indazole

Cat. No.: B580342

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-Bromo-1-propyl-
1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This
document details its synthesis, physicochemical properties, and known biological activities, with
a focus on its role as a potential modulator of cannabinoid receptors.

Core Concepts

Indazole derivatives are recognized as "privileged scaffolds"” in drug discovery, owing to their
ability to interact with a wide range of biological targets.[1] The indazole nucleus, an isostere of
indole, is a key component in numerous compounds with diverse pharmacological activities,
including anti-inflammatory, anti-cancer, and neurological effects.[1] The N-alkylation of the
indazole ring is a common strategy to modulate the potency and selectivity of these
compounds for their respective targets.

Synthesis and Chemical Properties

The synthesis of 5-Bromo-1-propyl-1H-indazole is primarily achieved through the N-alkylation
of the readily available precursor, 5-bromo-1H-indazole. Regioselectivity at the N1 position is a
critical aspect of this synthesis, as alkylation can also occur at the N2 position.

Physicochemical Properties
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Quantitative data for 5-Bromo-1-propyl-1H-indazole is not readily available in public

databases. However, the properties can be estimated based on the parent compound, 5-

bromo-1H-indazole, and a structurally similar N-alkylated analog, 5-Bromo-1-

(cyclopropylmethyl)-1H-indazole.

5-Bromo-1-
5-Bromo-1-propyl-
5-bromo-1H- (cyclopropylmethyl .
Property . . 1H-indazole
indazole )-1H-indazole .
(Estimated)
(Analog)
Molecular Formula C7HsBrNz[2] C11H11BrNz[3] C10H11BrNz
Molecular Weight 197.03 g/mol [2] 251.12 g/mol [3] ~239.12 g/mol
Melting Point 123-127 °C Not Available Not Available
LogP (calculated) 2.912] 2.9[3] ~3.4
Hydrogen Bond
1[2] 0[3] 0
Donors
Hydrogen Bond
1[2] 2[3] 2

Acceptors

Experimental Protocol: N1-Propylation of 5-bromo-1H-

indazole

A highly regioselective method for the N1-alkylation of indazoles utilizes sodium hydride (NaH)

in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4][5] This method generally favors

the formation of the thermodynamically more stable N1-isomer.[5]

Materials:

e 5-bromo-1H-indazole

e Sodium hydride (NaH), 60% dispersion in mineral olil

e 1-Bromopropane
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4ClI) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
5-bromo-1H-indazole (1.0 equivalent).

Add anhydrous THF to dissolve the starting material (concentration approximately 0.1 M).

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes.

Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 times).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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e Concentrate the filtrate under reduced pressure.

o Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-
Bromo-1-propyl-1H-indazole.

Characterization:

The final product should be characterized by *H NMR, 3C NMR, and mass spectrometry to
confirm its structure and purity. While specific spectral data for 5-Bromo-1-propyl-1H-indazole
is not available in the searched literature, the expected spectra would show characteristic
peaks for the propyl chain attached to the indazole nitrogen. For example, in the *H NMR
spectrum, one would expect to see a triplet for the terminal methyl group, a sextet for the
methylene group adjacent to the methyl group, and a triplet for the methylene group attached
to the indazole nitrogen.

Biological Activity and Signaling Pathways

A significant body of research indicates that N-alkylated 5-bromo-1H-indazole derivatives are
potent agonists of the cannabinoid receptors, CB1 and CB2.[4] These G-protein coupled
receptors are key components of the endocannabinoid system, which plays a crucial role in
regulating a wide range of physiological processes, including pain, mood, appetite, and
memory.

While direct experimental data on the cannabinoid receptor activity of 5-Bromo-1-propyl-1H-
indazole is limited in the public domain, comparative studies of N-alkyl indazole series suggest
that the nature and length of the N1-alkyl chain significantly influence potency and efficacy.
Generally, N-alkyl chains of 3 to 5 carbons in length tend to exhibit high affinity for cannabinoid
receptors. Therefore, it is highly probable that 5-Bromo-1-propyl-1H-indazole acts as a
cannabinoid receptor agonist.

The activation of the CB1 receptor by an agonist like 5-Bromo-1-propyl-1H-indazole typically
initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase,
leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels, and the
modulation of ion channels, such as the inhibition of calcium channels and activation of
potassium channels.
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Visualizations
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Caption: Synthetic workflow for 5-Bromo-1-propyl-1H-indazole.
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Caption: Simplified CB1 receptor signaling pathway.

Conclusion

5-Bromo-1-propyl-1H-indazole represents a valuable molecular entity within the broader
class of indazole-based bioactive compounds. Its synthesis is achievable through established

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b580342?utm_src=pdf-body-img
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

regioselective N-alkylation protocols. Based on structure-activity relationships within this
chemical class, it is strongly suggested to possess activity as a cannabinoid receptor agonist,
making it a compound of interest for further investigation in the fields of pharmacology and drug
development. This technical guide provides a foundational understanding for researchers and
scientists working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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